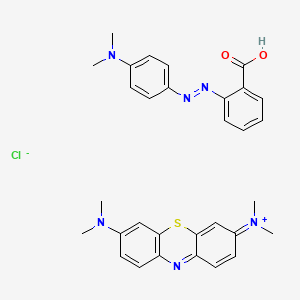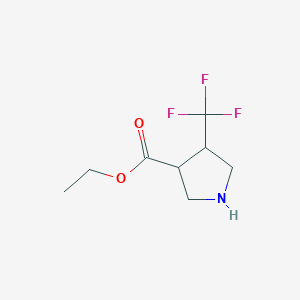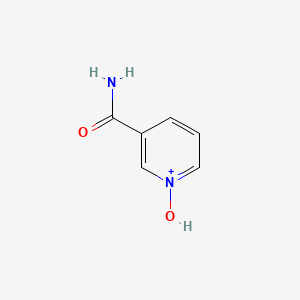
Cyclopentadienyl iron(II) dicarbonyl dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentadienyl iron(II) dicarbonyl dimer is an organometallic compound with the formula [(η5-C5H5)Fe(CO)2]2. It is a dark reddish-purple crystalline solid that is readily soluble in moderately polar organic solvents such as chloroform and pyridine, but less soluble in carbon tetrachloride and carbon disulfide . This compound is often used as a starting material for synthesizing other iron-containing compounds and serves as a catalyst in various chemical reactions .
Preparation Methods
Cyclopentadienyl iron(II) dicarbonyl dimer can be synthesized through several methods:
Chemical Reactions Analysis
Cyclopentadienyl iron(II) dicarbonyl dimer undergoes various chemical reactions:
Oxidation and Reduction: The compound can be oxidized or reduced to form different iron complexes.
Substitution Reactions: It can undergo substitution reactions where the carbonyl ligands are replaced by other ligands.
Major Products: The major products formed from these reactions include various cyclopentadienyl iron complexes, which are useful in organic synthesis and catalysis.
Scientific Research Applications
Cyclopentadienyl iron(II) dicarbonyl dimer has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cyclopentadienyl iron(II) dicarbonyl dimer exerts its effects involves its ability to act as a catalyst in various chemical reactions. The compound’s iron centers can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. This coordination ability is crucial for its role in catalysis and organic synthesis .
Comparison with Similar Compounds
Cyclopentadienyl iron(II) dicarbonyl dimer can be compared with other similar compounds:
Similar Compounds: Some similar compounds include ferrocene, iron pentacarbonyl, and diiron nonacarbonyl.
Uniqueness: What sets this compound apart is its unique structure, which allows it to exist in multiple isomeric forms (cis, trans, and open) and its versatility as a catalyst in various chemical reactions
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
Molecular Formula |
C14H12Fe2O4 |
|---|---|
Molecular Weight |
355.93 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;iron(2+);methanone |
InChI |
InChI=1S/2C5H5.2CHO.2CO.2Fe/c2*1-2-4-5-3-1;4*1-2;;/h2*1-5H;2*1H;;;;/q4*-1;;;2*+2 |
InChI Key |
FMOYQLHCKHIWFF-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid](/img/structure/B12512469.png)
![3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide](/img/structure/B12512476.png)
![[1-Methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]amino 2,4-dichlorobenzoate](/img/structure/B12512490.png)


![Disodium 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(sulfonatosulfanyl)propanoate](/img/structure/B12512502.png)





![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N,6-trimethyl-4-pyrimidinamine](/img/structure/B12512542.png)
![Dodecyl 4-(29-phenyl-29-heptadecacyclo[10.8.8.813,17.55,28.04,22.08,32.09,30.016,40.020,35.021,36.023,33.024,37.025,31.026,38.027,41.028,30.034,39]hentetraconta-1(20),2,4,6,8,10,12,14,16,18,21,23,25(31),26,32,34,36,38,40-nonadecaenyl)butanoate](/img/structure/B12512546.png)
![4-[(Ammoniooxy)methyl]-5-chloro-1,2,3-thiadiazole chloride](/img/structure/B12512557.png)
